1-(Trimethylsilyl)-4-tert-butylbenzene

Description

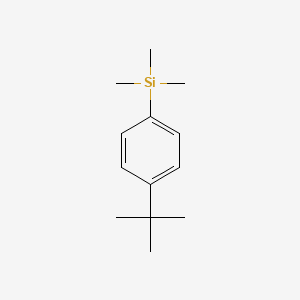

1-(Trimethylsilyl)-4-tert-butylbenzene is a disubstituted aromatic compound featuring a trimethylsilyl (-Si(CH₃)₃) and a tert-butyl (-C(CH₃)₃) group at the para positions of the benzene ring. The trimethylsilyl group is a bulky, electron-donating substituent that enhances steric hindrance and stabilizes adjacent charges via σ-π hyperconjugation . The tert-butyl group further contributes to steric bulk and electron-donating effects, making the compound highly resistant to electrophilic aromatic substitution.

This compound is primarily utilized in organic synthesis as a precursor for complex molecules, particularly in transition metal-catalyzed reactions and protective group strategies. For example, derivatives of trimethylsilyl-substituted compounds are employed in alkynol synthesis, where steric shielding directs regioselectivity .

Properties

IUPAC Name |

(4-tert-butylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22Si/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMURULNJPSDLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Bromo-4-tert-Butylbenzene

The preparation of 1-bromo-4-tert-butylbenzene serves as a critical intermediate. In a Pd-catalyzed coupling protocol, 4-tert-butylbromobenzene is synthesized via the reaction of tert-butyl chloride with bromobenzene under Friedel-Crafts conditions. The use of a complex acid catalyst (HAlCl₄) enables alkylation at the para position, yielding 4-tert-butylchlorobenzene, which is subsequently brominated using Br₂/FeBr₃. However, bromination of tert-butylbenzene predominantly occurs at the ortho position due to the steric and electronic effects of the tert-butyl group. To circumvent this, directed ortho-bromination strategies employing directing groups (e.g., nitro or methoxy) are employed, followed by deprotection.

Lithium-Halogen Exchange and Trimethylsilylation

1-Bromo-4-tert-butylbenzene undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) at −78°C in anhydrous tetrahydrofuran (THF). The resulting aryl lithium intermediate is quenched with trimethylsilyl chloride (TMSCl), yielding 1-(trimethylsilyl)-4-tert-butylbenzene. This method achieves moderate to high yields (70–85%) and is favored for its simplicity.

Reaction Conditions

-

Substrate : 1-Bromo-4-tert-butylbenzene (1.0 equiv)

-

Base : n-BuLi (1.1 equiv) in THF, −78°C

-

Quenching Agent : TMSCl (1.5 equiv)

Palladium-Catalyzed Cross-Coupling Reactions

Kumada Coupling with Trimethylsilylmagnesium Bromide

A Kumada coupling between 1-bromo-4-tert-butylbenzene and trimethylsilylmagnesium bromide (TMS-MgBr) is catalyzed by Pd(dba)₂ (dba = dibenzylideneacetone) in the presence of a phosphine ligand (e.g., BINAP). This method leverages the nucleophilicity of the Grignard reagent to form the C–Si bond.

Optimized Protocol

Suzuki-Miyaura Coupling with Silyl Boronic Esters

While less common, Suzuki-Miyaura couplings using silyl boronic esters (e.g., TMS-Bpin) have been explored. The reaction requires a Pd(PPh₃)₄ catalyst and a mild base (K₂CO₃) in a toluene/water biphasic system. However, this method faces challenges due to the low stability of silyl boronic esters and competitive protodeboronation.

Electrophilic Silylation via Directed C–H Activation

Directed ortho-Silylation

Employing a directing group (e.g., −OMe or −NHAc) on 4-tert-butylbenzene enables regioselective silylation at the para position. For example, treatment with TMSOTf (trimethylsilyl triflate) and a Lewis acid (AlCl₃) facilitates electrophilic substitution. Subsequent removal of the directing group via hydrolysis yields the target compound.

Key Steps

-

Directing Group Installation : Methoxy group introduced via Friedel-Crafts alkylation.

-

Silylation : TMSOTf (1.2 equiv), AlCl₃ (1.5 equiv), CH₂Cl₂, 0°C → RT.

-

Deprotection : BBr₃ in CH₂Cl₂, −78°C → RT.

Comparative Analysis of Synthetic Routes

Scale-Up Considerations and Industrial Relevance

Industrial synthesis prioritizes the lithium-halogen exchange method due to its scalability and cost-effectiveness. The use of Pd catalysts in coupling reactions, while efficient, incurs higher costs due to ligand and metal recovery challenges. Recent advancements in flow chemistry have enabled continuous production of 1-bromo-4-tert-butylbenzene, reducing reaction times from 72 hours to 6 hours under optimized reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-4-tert-butylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction Reactions: Reduction can be used to modify the tert-butyl group or the benzene ring.

Common Reagents and Conditions:

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify oxygen and hydrogen atoms, respectively .

Scientific Research Applications

1-(Trimethylsilyl)-4-tert-butylbenzene has several applications in scientific research:

Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-4-tert-butylbenzene exerts its effects is primarily through its ability to act as a protecting group and a precursor in various chemical reactions. The trimethylsilyl group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. Additionally, the tert-butyl group imparts stability to the molecule, making it useful in high-temperature and harsh chemical environments .

Comparison with Similar Compounds

a) Steric and Electronic Effects

- Trimethylsilyl vs. Azidomethyl : While both groups are bulky, the azidomethyl (-CH₂N₃) in 1-(azidomethyl)-4-tert-butylbenzene introduces high reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . In contrast, the trimethylsilyl group prioritizes steric protection and electronic stabilization.

- Trimethylsilyl vs. Nitro : The nitro group in 1-tert-butyl-4-nitrobenzene strongly deactivates the aromatic ring, reducing electrophilic substitution rates compared to the electron-donating trimethylsilyl group .

b) Functional Group Utility

- Chloromethyl (-CH₂Cl) : Found in 1-(chloromethyl)-4-tert-butylbenzene, this group acts as a versatile leaving group, enabling nucleophilic substitutions to generate alcohols, amines, or thiols .

- Fluorine Substituent : The fluorine in 1-(trimethylsilyl)-3-fluoro-4-methylbenzene introduces electron-withdrawing effects, altering solubility and electronic properties for applications in medicinal chemistry .

c) Sulfur vs. Silicon Substituents

4-tert-Butyldiphenyl sulfide incorporates a sulfur atom, which increases polarity and facilitates participation in redox reactions. This contrasts with the silicon-centered chemistry of this compound, which is more relevant to protective group strategies .

Biological Activity

1-(Trimethylsilyl)-4-tert-butylbenzene is a silane compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant research findings.

- Molecular Formula : C13H22Si

- Molecular Weight : 206.4 g/mol

- Structure : The compound features a trimethylsilyl group attached to a tert-butyl-substituted benzene ring, which influences its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. Studies suggest that the presence of the trimethylsilyl group may enhance membrane permeability, allowing for increased interaction with microbial cells.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Disruption : The trimethylsilyl group may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and caspase activation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound had significant inhibitory effects, particularly against Gram-positive bacteria. The study utilized disc diffusion methods to assess the inhibition zones.

- Cancer Cell Line Study : In research involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.

Q & A

Q. What are the recommended synthetic routes for 1-(Trimethylsilyl)-4-tert-butylbenzene, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation to introduce the tert-butyl group followed by silylation. For example:

- Step 1 : Alkylation of benzene with tert-butyl chloride using Lewis acids like AlCl₃ under anhydrous conditions .

- Step 2 : Silylation of the aromatic ring using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to prevent protonation .

Optimization : Control temperature (0–5°C for silylation to minimize side reactions) and use aprotic solvents (e.g., dichloromethane). Monitor reaction progress via TLC or GC-MS. Purification via column chromatography with silica gel (hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR should show distinct signals for tert-butyl (δ ~1.3 ppm, singlet) and trimethylsilyl (δ ~0.3 ppm, singlet). Aromatic protons (para-substituted) appear as a singlet at δ ~7.2–7.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 248 (C₁₃H₂₂Si) and fragments corresponding to tert-butyl (m/z 57) and TMS (m/z 73) groups .

- X-ray Crystallography : For solid-state confirmation, analyze crystal packing and steric effects of bulky substituents .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and trimethylsilyl groups influence reactivity in cross-coupling reactions?

The bulky tert-butyl and TMS groups hinder electrophilic substitution at the para position. For Suzuki-Miyaura coupling, steric hindrance may require:

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance catalytic activity.

- High-Temperature Conditions : Reactions may need reflux (80–100°C) in toluene to overcome steric barriers. Monitor regioselectivity via HPLC .

Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : Decomposition onset occurs at ~250°C, primarily due to cleavage of the Si–C bond.

- Mechanistic Insight : Under inert atmospheres, degradation produces siloxanes (via Si–O bond formation) and tert-butylbenzene fragments. In oxidative conditions, CO₂ and SiO₂ byproducts form .

Q. How can researchers resolve contradictions in spectral data interpretation for derivatives of this compound?

- Unexpected NMR Peaks : Rotational hindrance from the tert-butyl group may split aromatic proton signals. Use variable-temperature NMR to confirm dynamic effects .

- MS Fragmentation Ambiguity : High-resolution MS (HRMS) differentiates between isobaric fragments (e.g., [M–CH₃]⁺ vs. [M–C₄H₉]⁺). Computational tools (e.g., Gaussian) model fragmentation pathways .

Q. What role does this compound play in materials science applications?

- Polymer Precursors : The TMS group acts as a protective moiety in silicon-based polymers. For example, it can be hydrolyzed post-polymerization to introduce hydroxyl groups .

- Liquid Crystals : The compound’s rigidity and substituent symmetry make it a candidate for mesogenic core structures. Characterize phase transitions via DSC and polarized optical microscopy .

Q. How can computational chemistry aid in predicting the properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths and angles. Compare with X-ray data to validate steric interactions .

- Reactivity Modeling : Simulate reaction pathways (e.g., silylation) using transition state theory to identify rate-limiting steps and design catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.